molecular formula C24H23FN4O2S B2672357 N-(4-fluorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1111997-66-0

N-(4-fluorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2672357
CAS No.: 1111997-66-0
M. Wt: 450.53
InChI Key: XDVXOWUGKWVVIX-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidine core substituted with a 5-methyl group, 7-phenyl ring, and 3-isopropyl moiety. The sulfanyl bridge connects the heterocycle to an N-(4-fluorophenyl)acetamide group, which may enhance target binding and pharmacokinetic properties. The 4-fluorophenyl substituent likely improves metabolic stability compared to non-fluorinated analogs, a common strategy in medicinal chemistry.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2S/c1-15(2)29-23(31)22-21(19(13-28(22)3)16-7-5-4-6-8-16)27-24(29)32-14-20(30)26-18-11-9-17(25)10-12-18/h4-13,15H,14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVXOWUGKWVVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolo[3,2-d]pyrimidine core and various functional groups, suggests promising biological activities, particularly in cancer treatment.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N4O3S, with a molecular weight of 448.5 g/mol. The presence of functional groups such as the sulfonyl moiety and acetamide group enhances its reactivity and potential interactions with biological targets.

Property Details
Molecular FormulaC24H24N4O3S
Molecular Weight448.5 g/mol
Core StructurePyrrolo[3,2-d]pyrimidine
Functional GroupsSulfonyl, Acetamide

Antitumor Potential

Current investigations focus on the compound's potential as an antitumor agent . Similar compounds have demonstrated the ability to interact with various biological targets involved in cancer pathways. The sulfonyl group may play a critical role in inhibiting protein-protein interactions or enzyme functions essential for tumor growth and survival .

The mechanism of action likely involves:

  • Enzyme Inhibition : Targeting enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Modulation : Binding to specific receptors to alter cellular signaling pathways.
  • Nucleic Acid Interactions : Potential intercalation with DNA/RNA to influence gene expression .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds within the pyrrolo[3,2-d]pyrimidine class. For instance:

  • Anticancer Screening : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the effectiveness of pyrrolo[3,2-d]pyrimidine derivatives against various cancer cell lines .
  • In Vitro Studies : Compounds with similar structures were evaluated for cytotoxicity against breast cancer cell lines (e.g., MCF-7), showing promising results in inhibiting cell growth .

Comparative Analysis of Related Compounds

Understanding how structural variations affect biological activity is crucial for drug design. The following table compares N-(4-fluorophenyl)-2-{[5-methyl-4-oxo-7-phenyl...} with related compounds:

Compound Name Core Structure Biological Activity
N-(4-fluorophenyl)-2-{[5-methyl-4-oxo...}Pyrrolo[3,2-d]pyrimidineAntitumor potential
N-(2-chloro-4-fluorophenyl)-2-{[5-methyl...}Pyrrolo[3,2-d]pyrimidineModerate cytotoxicity against cancer cells
7-Methyl-N-(4-fluorophenyl)-1,6-dihydropyrimido...Dihydropyrimido coreVaries based on substituents

Comparison with Similar Compounds

Key Compounds:

Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate () Structural Differences: Replaces the sulfanyl-acetamide group with an ethyl carboxylate and dipentylamino substituent. Impact: The carboxylate may reduce membrane permeability compared to the acetamide in the target compound. The dipentylamino group could increase lipophilicity (ClogP ~6 vs. ~4 estimated for the target). Data: Single-crystal X-ray structure confirms planar pyrrolo-pyrimidine core, critical for π-π stacking in target binding .

N-(2-Methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide () Structural Differences: Thieno[3,2-d]pyrimidine core instead of pyrrolo[3,2-d]. Molecular weight (465.6 g/mol) is comparable to the target compound (~475 g/mol). Data: H-bond acceptors (6) match the target, suggesting similar solubility profiles .

Thieno[2,3-d]pyrimidine Analogs

Key Compound: 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide ()

  • Structural Differences: Thieno[2,3-d]pyrimidine core with a 5-methylfuran substituent.
  • Impact : The furan ring may introduce steric hindrance, reducing binding to flat enzymatic pockets. The allyl group at position 3 could enhance reactivity but decrease metabolic stability.
  • Data : CAS 379236-68-7; molecular formula C22H20N4O3S2 .

Acetamide-Containing Compounds

Key Compounds:

2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide () Structural Differences: Lacks the pyrrolo-pyrimidine core; simpler acetamide with acetylphenoxy and o-tolyl groups. Safety data indicate moderate toxicity (skin/eye irritation risks) .

N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () Structural Differences: Pyrazolo[3,4-d]pyrimidine core fused with chromen-4-one. Impact: The chromenone moiety adds rigidity, possibly improving selectivity for kinases. Higher molecular weight (571.2 g/mol) may limit bioavailability. Data: MP 302–304°C; mass 571.198.8 (M++1) .

Comparative Data Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Evidence ID
Target Compound Pyrrolo[3,2-d]pyrimidine 4-fluorophenyl, 5-methyl, 3-isopropyl ~475 (calculated) High H-bond acceptors (6) -
Ethyl Pyrrolo-pyrimidine Deriv. Pyrrolo[3,2-d]pyrimidine 4-chlorophenyl, dipentylamino, ethyl ester 563.04 Planar core (X-ray confirmed)
Thieno-pyrimidine Analog Thieno[3,2-d]pyrimidine 5-methylfuran, allyl 465.6 Electron-withdrawing sulfur core
Pyrazolo-pyrimidine Chromenone Pyrazolo[3,4-d]pyrimidine Chromen-4-one, dual fluorine 571.2 High melting point (302–304°C)

Key Findings and Implications

  • Substituent Effects : Fluorinated aryl groups (e.g., 4-fluorophenyl) enhance metabolic stability compared to methoxy or methyl groups .
  • Sulfanyl-Acetamide Linker: Improves solubility relative to ester or amino substituents, as seen in and .

Notes

  • Discrepancies in biological data (e.g., kinase inhibition vs.
  • Safety data for the target compound are unavailable; analogs suggest moderate toxicity risks associated with acetamide groups .

Q & A

Advanced Research Question

  • Kinase Inhibition Screening : Use a fluorescence-based ADP-Glo™ kinase assay with recombinant human kinases (e.g., JAK2 or EGFR) due to structural similarity to known kinase inhibitors .
  • Negative Controls : Include (a) a structurally related inactive analog (e.g., lacking the sulfanyl group) and (b) assays against off-target kinases (e.g., PKA) to confirm selectivity.
  • Dose-Response Curves : Generate IC₅₀ values using 10-point dilution series in triplicate, normalized to DMSO controls.

Which analytical techniques are critical for assessing the compound's stability under physiological conditions, and how should accelerated degradation studies be structured?

Basic Research Question

  • HPLC-MS Monitoring : Use reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) coupled with ESI-MS to detect degradation products.
  • Stress Testing : Expose the compound to (a) pH 1.2 (simulated gastric fluid), (b) pH 7.4 (phosphate buffer), and (c) oxidative conditions (3% H₂O₂) at 37°C for 24–72 hours.
  • Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life from accelerated testing at 40°C and 75% relative humidity .

How can chiral chromatography or circular dichroism be applied to determine the enantiomeric purity of any stereogenic centers present in the molecule?

Advanced Research Question

  • Chiral Stationary Phases : Use a Chiralpak IA-3 column with heptane/ethanol (90:10) to resolve enantiomers. Confirm elution order with a racemic mixture spiked with a known enantiomer.
  • Circular Dichroism (CD) : Measure CD spectra in methanol (200–250 nm) and compare with computed spectra from TD-DFT calculations.
  • X-ray Anomalous Dispersion : If a single crystal is available, refine the Flack parameter to assign absolute configuration .

What strategies are recommended for elucidating metabolic pathways of this compound using isotopic labeling and mass spectrometry?

Advanced Research Question

  • Isotopic Labeling : Synthesize a deuterated analog (e.g., deuterium at the 4-fluorophenyl ring) to track metabolic sites via LC-MS/MS.
  • In Vitro Incubations : Use human liver microsomes (HLMs) with NADPH cofactor. Quench reactions at 0, 15, 30, and 60 minutes.
  • Metabolite Identification : Perform high-resolution MS (Q-TOF) with data-dependent MS² acquisition. Compare fragmentation patterns with in silico predictions (e.g., Meteor Nexus) .

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